3,3',4-Trifluorobenzhydrol

CAS No.: 844683-65-4

Cat. No.: VC3838474

Molecular Formula: C13H9F3O

Molecular Weight: 238.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 844683-65-4 |

|---|---|

| Molecular Formula | C13H9F3O |

| Molecular Weight | 238.2 g/mol |

| IUPAC Name | (3,4-difluorophenyl)-(3-fluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H |

| Standard InChI Key | BNJQWECBHNESTE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

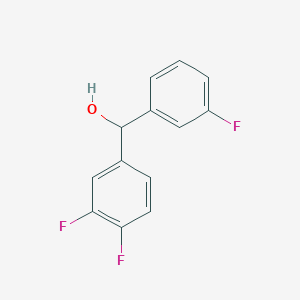

3,3',4-Trifluorobenzhydrol (C₁₃H₉F₃O) features a diphenylmethanol scaffold with fluorine substituents at specific positions (Figure 1). The presence of fluorine atoms enhances metabolic stability and modulates intermolecular interactions, making it valuable for designing bioactive molecules .

Table 1: Key Physical and Chemical Properties

Synthesis and Reaction Pathways

Enantioselective Desymmetrization

A landmark study by Zhang et al. (2024) demonstrated the enantioselective desymmetrization of trifluoromethylated benzhydrols using iridium catalysts with chiral pyridine-oxazoline (PyOX) ligands . Key findings include:

-

Reaction Conditions: Optimized at 80°C in cyclohexane with [IrCl(cod)]₂ and L11 ligand.

-

Yield and Selectivity: Achieved 85% yield and >90% enantiomeric excess (ee) for benzoxasilol intermediates.

-

Mechanistic Insight: DFT calculations supported an Ir(III)/Ir(V) catalytic cycle involving concerted C–H activation and silylation .

Table 2: Comparative Synthesis Methods

Kinetic Resolution

The same Ir/L11 system enabled kinetic resolution of racemic benzhydrols, achieving selectivity factors (s) up to 15 for derivatives with bulky substituents . This method provides access to enantiopure building blocks for asymmetric synthesis.

Applications in Pharmaceutical Chemistry

Bioactive Molecule Synthesis

Trifluoromethylated benzhydrols serve as precursors for neurokinin-1 receptor antagonists and reverse transcriptase inhibitors. For example:

-

Efavirenz Analogues: Enantiopure benzhydrols are intermediates in synthesizing non-nucleoside HIV-1 inhibitors .

-

CJ-17,493 Derivatives: The 3,3',4-trifluoro configuration enhances binding affinity to target receptors while improving pharmacokinetic profiles .

Material Science Applications

Benzhydrol derivatives with fluorine substituents exhibit enhanced thermal stability (Tg > 300°C) and solubility in polar aprotic solvents, making them suitable for high-performance polyimides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume